Antimony(III) telluride

Catalog No.
S1503095
CAS No.
1327-50-0
M.F
SbTe
M. Wt
249.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimony(III) telluride

CAS Number

1327-50-0

Product Name

Antimony(III) telluride

IUPAC Name

antimony;tellurium

Molecular Formula

SbTe

Molecular Weight

249.4 g/mol

InChI

InChI=1S/Sb.Te

InChI Key

DDJAGKOCVFYQOV-UHFFFAOYSA-N

SMILES

[Sb]=[Te].[Sb]=[Te].[Te]

Canonical SMILES

[Sb].[Te]

Thermoelectric Materials:

Antimony(III) telluride (Sb₂Te₃) is a prominent material in thermoelectric research due to its high thermoelectric figure of merit (ZT), a key parameter for efficient thermoelectric devices. [] This property allows it to convert heat into electricity and vice versa with high efficiency. Sb₂Te₃ can be doped with various elements to modify its electrical conductivity, making it suitable for both n-type and p-type legs in thermoelectric generators and refrigerators. [] Research is ongoing to further improve the ZT of Sb₂Te₃ through various approaches, such as nanostructuring, doping optimization, and compositional modifications, aiming to develop more efficient and sustainable energy conversion technologies. [, ]

Phase-Change Materials:

Sb₂Te₃ exhibits interesting phase-change properties, meaning it can reversibly transition between different solid states with distinct optical and electrical properties upon application of heat or light. [] This characteristic makes it a promising candidate for various research applications, including:

  • Optical memory devices: Sb₂Te₃'s ability to switch between crystalline and amorphous states rapidly allows for data storage and retrieval based on the different reflectivities of these phases. []
  • Neuromorphic computing: Mimicking the behavior of neurons in the brain, Sb₂Te₃'s phase-change properties are being explored for developing novel neuromorphic devices with potential applications in artificial intelligence. []

Other Research Applications:

Beyond the aforementioned areas, Sb₂Te₃ is also being investigated for its potential in other scientific research fields:

  • Topological insulators: Research suggests that Sb₂Te₃ exhibits characteristics of a topological insulator, a material with unique surface properties that could lead to new discoveries in quantum physics and spintronics. []
  • Photodetectors: Sb₂Te₃ shows promise for developing infrared photodetectors due to its high absorption coefficient in the infrared range. []

Antimony(III) telluride, with the chemical formula Sb2Te3\text{Sb}_2\text{Te}_3, is an inorganic compound characterized as a grey crystalline solid. It exhibits a layered structure typical of pnictogen chalcogenides, comprising alternating atomic sheets of antimony and tellurium. The compound's structure consists of five-atom-thick layers arranged in the sequence Te-Sb-Te-Sb-Te, held together by weak van der Waals forces . Antimony(III) telluride is recognized for its narrow band gap of approximately 0.21 eV, which allows it to function as a semiconductor and a topological insulator, exhibiting unique electronic properties that vary with thickness .

The primary focus of research on Sb₂Te₃ lies in its potential applications. The unique combination of its layered structure, narrow band gap, and ability to exhibit topological insulator behavior makes it a promising candidate for:

  • Thermoelectrics: Thermoelectric materials can convert heat into electricity and vice versa. Sb₂Te₃'s high thermoelectric power (Seebeck coefficient) makes it a potential candidate for use in solid-state refrigerators and thermoelectric generators.
  • Topological Insulators: These are materials with insulating interiors but conducting surfaces. Sb₂Te₃ exhibits thickness-dependent properties, where thin films can show topological insulator behavior with unique surface states that have potential applications in spintronics and quantum computing [, ].

Antimony(III) telluride can be synthesized through the direct reaction of elemental antimony and tellurium at elevated temperatures ranging from 500 °C to 900 °C:

2Sb(l)+3Te(l)Sb2Te3(l)2\text{Sb}(l)+3\text{Te}(l)\rightarrow \text{Sb}_2\text{Te}_3(l)

This reaction indicates that both elements are melted prior to combining, leading to the formation of the compound in liquid form . Antimony(III) telluride also reacts with oxidizing agents and can form various compounds when doped or combined with other materials, such as germanium telluride, creating pseudobinary systems that enhance its thermoelectric properties .

Several methods can be employed to synthesize antimony(III) telluride:

  • Solid-State Reaction: This involves mixing powdered forms of antimony and tellurium and heating them at high temperatures.
  • Chemical Vapor Deposition: A technique where gaseous precursors react in a controlled environment to deposit thin films of antimony(III) telluride.
  • Solvothermal Synthesis: Utilizing solvents under high temperature and pressure to facilitate the reaction between antimony and tellurium.
  • Nanoparticle Fabrication: Recent studies have demonstrated the production of antimony(III) telluride nanoparticles through water-based

Antimony(III) telluride is primarily utilized in various technological applications due to its semiconducting properties:

  • Thermoelectric Devices: It is used in solid-state refrigerators and thermoelectric generators due to its ability to convert temperature differences into electrical energy.
  • Optoelectronic Devices: Its unique electronic properties make it suitable for applications in photodetectors and infrared sensors.
  • Doping Agent: Antimony(III) telluride can be doped with materials like iron to modify its electrical characteristics, enhancing its performance in semiconductor applications .

Studies on the interactions of antimony(III) telluride with other materials have revealed its compatibility and reactivity with various compounds. For instance, when combined with germanium telluride, it forms a pseudobinary intermetallic system that enhances thermoelectric performance by optimizing carrier concentration and mobility . Additionally, doping studies indicate that introducing different elements can significantly alter its electronic properties, leading to improved functionality in devices.

Antimony(III) telluride shares similarities with several other chalcogenides and pnictogen compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaBand Gap (eV)Notable Properties
Antimony(III) TellurideSb2Te3\text{Sb}_2\text{Te}_30.21Topological insulator, thermoelectric
Bismuth TellurideBi2Te3\text{Bi}_2\text{Te}_3~0.15Widely used in thermoelectrics
Germanium TellurideGeTe\text{GeTe}0.2High thermal stability
Lead TelluridePbTe\text{PbTe}~0.18Excellent thermoelectric properties

Antimony(III) telluride stands out due to its layered structure and unique topological insulating properties, which differ from those of other similar compounds like bismuth telluride or lead telluride. Its ability to form pseudobinary systems further enhances its application potential in advanced materials science .

Exact Mass

250.81003 g/mol

Monoisotopic Mass

250.81003 g/mol

Heavy Atom Count

2

Wikipedia

Antimony(III) telluride

Dates

Modify: 2023-08-15

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